3-Ethylrhodanine

LogP Solubility Physicochemical Properties

Procure 3-Ethylrhodanine (CAS 7648-01-3) for DPP-based OFETs: enables ambipolar transport with hole/electron mobilities of 2.16×10⁻² and 7.27×10⁻² cm²/V·s. As PCBM modifier, boosts UV-Vis absorption in 300–600 nm. Essential for Knoevenagel A-D-A oligomers with tunable solvatochromism. N-ethyl substitution provides distinct lipophilicity (LogP 0.8) for SAR studies. ≥98% purity.

Molecular Formula C5H7NOS2
Molecular Weight 161.3 g/mol
CAS No. 7648-01-3
Cat. No. B1362658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylrhodanine
CAS7648-01-3
Molecular FormulaC5H7NOS2
Molecular Weight161.3 g/mol
Structural Identifiers
SMILESCCN1C(=O)CSC1=S
InChIInChI=1S/C5H7NOS2/c1-2-6-4(7)3-9-5(6)8/h2-3H2,1H3
InChIKeyUPCYEFFISUGBRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethylrhodanine CAS 7648-01-3: Procurement Specifications and Baseline Characterization


3-Ethylrhodanine (CAS 7648-01-3), systematically named 3-ethyl-2-thioxo-1,3-thiazolidin-4-one, is an N-ethyl substituted rhodanine derivative characterized by a 1,3-thiazolidin-4-one core bearing a thiocarbonyl (C=S) group . Key physicochemical identifiers for procurement verification include a molecular weight of 161.25 g/mol, a melting point range of 36–39 °C (lit.), and a density of 1.303 g/mL at 25 °C . The compound is supplied as a light yellow to orange powder or lump, with a LogP value of 0.80450 and a polar surface area (PSA) of 77.7 Ų [1]. It is classified under RTECS number VI8092000 and carries GHS hazard statements (H302: harmful if swallowed) . This baseline characterization is essential for distinguishing 3-Ethylrhodanine from non-ethylated rhodanine and other N-substituted analogs, where differences in lipophilicity, melting behavior, and solid-state properties directly impact solubility, formulation, and downstream synthetic utility.

3-Ethylrhodanine Procurement Risk: Why In-Class Rhodanine Analogs Cannot Be Assumed Interchangeable


The procurement of a generic rhodanine scaffold does not guarantee equivalent performance to 3-Ethylrhodanine in target applications. The N-ethyl substitution on the rhodanine nitrogen fundamentally alters both the physical-chemical profile and the electronic/structural behavior of the resulting derivatives. Specifically, the ethyl group increases lipophilicity (LogP = 0.80450) compared to unsubstituted rhodanine, which modifies solubility and membrane partitioning [1]. More critically, in materials science applications, the 3-ethylrhodanine (RD) end-capping group imparts distinct solid-state ordering and electronic energy levels (E_HOMO/E_LUMO) to conjugated oligomers when compared to alternative acceptors such as dicyano-2-vinyl (DCV) [2]. These differences are not incremental; they are deterministic for functional outcomes. Substituting 3-Ethylrhodanine with a non-ethylated analog or a different N-alkyl chain risks failure in achieving the required crystalline morphology in organic electronics or the intended solvatochromic response in dye applications. The following quantitative evidence delineates the precise boundaries of this differentiation.

Quantitative Differentiation Guide: 3-Ethylrhodanine vs. Closest Analogs


Lipophilicity Comparison: 3-Ethylrhodanine vs. Unsubstituted Rhodanine

3-Ethylrhodanine exhibits a calculated LogP value of 0.80450 [1]. In contrast, unsubstituted rhodanine, lacking the N-ethyl group, has a significantly lower LogP value of -0.56 (predicted) or 0.18 (experimental) depending on the measurement method [2]. The presence of the ethyl substituent on the nitrogen atom directly increases the partition coefficient by approximately 0.62 to 1.36 log units compared to the parent scaffold.

LogP Solubility Physicochemical Properties

Crystalline Order and Charge Transport: DPPT-RD (3-Ethylrhodanine End-Cap) vs. DPPT-DCV (Dicyano-Vinyl End-Cap)

In a direct head-to-head comparison of dithienyl diketopyrrolopyrrole (DPPT) oligomers, the incorporation of 3-ethylrhodanine (RD) as the terminal end-cap substituent (DPPT-RD) resulted in an ambipolar organic field-effect transistor (OFET) device with hole mobility (μh) of 2.16 × 10⁻² cm² V⁻¹ s⁻¹ and electron mobility (μe) of 7.27 × 10⁻² cm² V⁻¹ s⁻¹ [1]. This performance was attributed to the RD end group promoting highly ordered crystal arrays with good lattice orientation, larger crystalline size, and the absence of polymorphism. In contrast, the DPPT-DCV analog terminated with dicyano-2-vinyl (DCV) end groups failed to achieve comparable crystalline order or ambipolar transport characteristics under identical device fabrication and testing conditions [1].

Organic Field-Effect Transistor (OFET) Ambipolar Semiconductor Diketopyrrolopyrrole (DPP)

Photovoltaic Light Absorption Enhancement: PCBM-Rhodanine vs. Unmodified PCBM

The covalent attachment of a 3-ethylrhodanine dye unit to [6,6]-phenyl-C₆₁-butyric acid methyl ester (PCBM) produced a novel fullerene acceptor designated PCBM-Rhodanine (PCBRh) [1]. UV-Vis spectroscopic analysis revealed that PCBRh exhibits stronger absorption in the 300–600 nm region compared to the unmodified PCBM acceptor. This enhancement is directly attributed to the high absorption coefficient of the 3-ethylrhodanine moiety [2].

Polymer Solar Cells Fullerene Acceptor UV-Vis Absorption

Toxicity Profile: Acute Oral and Intraperitoneal LD50 Values for 3-Ethylrhodanine

Quantitative acute toxicity data are available for 3-Ethylrhodanine. In rodent models, the oral LD50 in mice is reported as 940 mg/kg, and the intraperitoneal LDLo (lowest published lethal dose) in rats is 150 mg/kg . These values provide a quantitative baseline for risk assessment and safe handling protocol development in research laboratories. While comprehensive comparative toxicity data across all rhodanine analogs are limited in the open literature, these specific values for 3-Ethylrhodanine enable informed procurement decisions regarding necessary personal protective equipment (PPE) and waste handling procedures.

Acute Toxicity Safety Handling

Scope of Comparative Biological Evidence Limitations: 3-Ethylrhodanine vs. 5-Arylidene Rhodanine Analogs

A review of the published medicinal chemistry literature reveals that the vast majority of quantitative biological activity data (IC50, MIC, etc.) for rhodanine derivatives pertains to 5-arylidene-substituted analogs or hybrid molecules containing additional pharmacophores, rather than the parent 3-ethylrhodanine scaffold itself. For example, studies on aldose reductase inhibition report IC50 values ranging from 0.04 µM to 15.9 µM for complex rhodanine-3-hippuric acid hybrids and rhodanine-thiazole hybrids [1][2]. Similarly, antibacterial studies targeting Mtb InhA report IC50 values of 2.55 µM to 3.18 µM for 5-substituted rhodanine derivatives [3][4]. No primary research paper or patent was identified that reports a direct, head-to-head quantitative comparison of the unadorned 3-ethylrhodanine scaffold against a closely related analog in a biological assay.

Aldose Reductase Antimicrobial Enzyme Inhibition

Verified Application Scenarios for 3-Ethylrhodanine Procurement in R&D and Industrial Settings


Ambipolar Organic Field-Effect Transistor (OFET) Development

Researchers fabricating solution-processed organic semiconductors should procure 3-Ethylrhodanine specifically for use as a terminal end-capping substituent on diketopyrrolopyrrole (DPP)-based conjugated oligomers. Direct comparative evidence demonstrates that DPPT oligomers terminated with 3-ethylrhodanine (DPPT-RD) achieve ambipolar charge transport with hole and electron mobilities of 2.16 × 10⁻² and 7.27 × 10⁻² cm² V⁻¹ s⁻¹, respectively, due to the formation of highly ordered, polymorph-free crystal arrays [1]. This performance is not replicated by alternative end-caps such as dicyano-2-vinyl (DCV). Procurement of 3-Ethylrhodanine for this application is justified by its unique ability to direct solid-state morphology.

Enhanced Light-Harvesting Fullerene Acceptors for Organic Photovoltaics (OPV)

In the development of polymer solar cells, 3-Ethylrhodanine should be procured as a functionalization agent for fullerene acceptors such as PCBM. Evidence confirms that covalently attaching the 3-ethylrhodanine dye unit to PCBM yields the PCBRh acceptor, which exhibits stronger UV-Vis absorption in the 300–600 nm region compared to unmodified PCBM [2]. This enhancement is a direct consequence of the high absorption coefficient of the 3-ethylrhodanine moiety. Researchers aiming to improve the light-harvesting efficiency of the acceptor phase in bulk heterojunction devices should select 3-Ethylrhodanine for this specific synthetic modification.

Synthesis of Solvatochromic Donor-Acceptor Oligothiophenes

3-Ethylrhodanine is a verified acceptor moiety for Knoevenagel condensation reactions in the construction of donor-acceptor (D-A) and acceptor-donor-acceptor (A-D-A) oligothiophenes. Studies confirm its use in synthesizing oligomers that exhibit both positive and negative solvatochromism, enabling the fine-tuning of optical properties for organic electronics [3]. Procurement of 3-Ethylrhodanine for this application is supported by its established role as a terminal acceptor group that modulates the electronic structure and solvatochromic behavior of π-conjugated backbones.

Synthetic Intermediate for 5-Arylidene Rhodanine Derivatives

3-Ethylrhodanine is procured as a key starting material for the synthesis of 5-arylidene rhodanine derivatives, a well-established class of compounds with reported biological activities including aldose reductase inhibition and antimicrobial effects [4]. While 3-Ethylrhodanine itself lacks verified standalone biological activity, its N-ethyl substitution provides a specific lipophilic handle (LogP = 0.80450) [5] that distinguishes it from unsubstituted rhodanine in downstream SAR studies. Researchers conducting structure-activity relationship investigations should procure 3-Ethylrhodanine specifically when the N-ethyl substituent is a required variable in their synthetic design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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